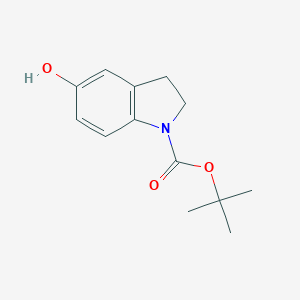

N-Boc-5-Hydroxyindoline

Descripción general

Descripción

N-Boc-5-Hydroxyindoline, also known as Boc-hydroxyindoline, is a synthetic organic compound with a wide range of applications. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, peptides, and amino acids. It is also used as a reagent in peptide synthesis and as a catalyst in organic reactions. It has been used in the synthesis of biologically active compounds and in the development of new drugs.

Aplicaciones Científicas De Investigación

Potentiation of α7 Nicotinic Receptor Responses

- 5-Hydroxyindole, a close relative of N-Boc-5-Hydroxyindoline, has been found to potentiate responses mediated by α7 nicotinic acetylcholine receptors. This is evident in both mammalian cells expressing human α7 nAChRs and in human neuroblastoma cells. This potentiation includes increased potency and efficacy of acetylcholine on α7 nAChRs (Zwart et al., 2002).

Utility as an Optical Probe in Biological Systems

- 5-Hydroxyindole, structurally similar to this compound, has demonstrated usefulness as an optical probe in biological systems. Its fluorescence anisotropy serves as a valuable parameter for estimating the phase transition temperature of phospholipids and protein binding characteristics (Sengupta et al., 2001).

Synthesis of Hydroxyindolinones

- Research on N-Boc indoles, including compounds like this compound, has led to the development of methods for synthesizing 2-hydroxyindolin-3-ones, a class of compounds with potential pharmaceutical relevance. This synthesis involves ruthenium-catalyzed oxidative dearomatization-hydroxylation (Zhou et al., 2020).

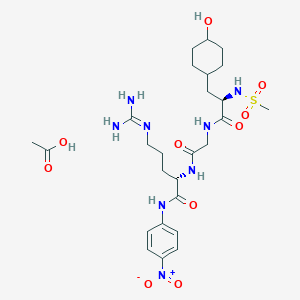

Solid-Phase Peptide Synthesis

- N-Boc protected peptides, which could include derivatives of this compound, have been used in solid-phase peptide synthesis. This process involves utilizing specific linkers and protection schemes to generate protected peptide segments (Rabanal et al., 1992).

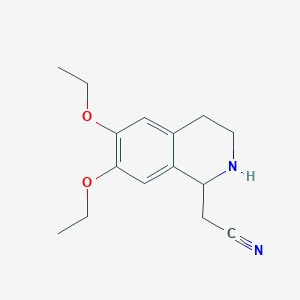

Synthesis of Aminomethyl Tetrahydro-Isoquinolines

- Compounds derived from this compound have been used in the synthesis of substituted aminomethylene tetrahydro-isoquinolines, a process involving reductive amination of N-Boc tetrahydro-isoquinoline aldehyde. These compounds have potential applications in medicinal chemistry (Fray et al., 2006).

Mecanismo De Acción

Target of Action

N-Boc-5-Hydroxyindoline, also known as CAS 170147-76-9 , is a biochemical compound that primarily targets L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, thereby influencing gut motility .

Mode of Action

The compound interacts with its targets by accelerating gut contractility . This interaction results in significant changes in the functionality of the L-type calcium channels, leading to an increase in serotonin production .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of dietary or drug substrates into small bioactive molecules . This process is facilitated by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Result of Action

The action of this compound results in a significant acceleration of the total gut transit time (TGTT) . This is primarily due to the compound’s stimulatory effect on gut contractility via activation of L-type calcium channels . Additionally, the compound’s action on a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of 5-HI, a metabolite of the compound, is inhibited upon pH reduction in in vitro studies . .

Propiedades

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.